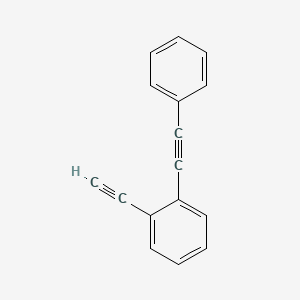
Benzene, 1-ethynyl-2-(phenylethynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-ethynyl-2-(phenylethynyl)- is a useful research compound. Its molecular formula is C16H10 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1-ethynyl-2-(phenylethynyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-ethynyl-2-(phenylethynyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Structure
Benzene, 1-ethynyl-2-(phenylethynyl)- has the molecular formula C16H10 and a molecular weight of approximately 202.26 g/mol. Its structure features ethynyl groups attached to a phenyl ring, which enhances its electronic properties and makes it suitable for various applications in materials science and organic synthesis.
Organic Electronics
One of the primary applications of Benzene, 1-ethynyl-2-(phenylethynyl)- is in the field of organic electronics. The compound's conjugated structure allows for efficient charge transport, making it a candidate for:
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light when an electric current is applied can be harnessed in OLED technology.
- Organic Photovoltaics (OPVs) : Its electronic properties can be utilized in solar cells to improve energy conversion efficiencies.
Research indicates that derivatives of this compound exhibit promising characteristics for enhancing the performance of organic electronic devices due to their thermal stability and solubility in organic solvents .
Medicinal Chemistry
Benzene, 1-ethynyl-2-(phenylethynyl)- has shown potential in medicinal chemistry, particularly in the development of compounds with biological activity:
- Anticancer Properties : Compounds with similar structural motifs have been studied for their ability to inhibit cancer cell proliferation. The presence of ethynyl groups may contribute to their biological activity .
- Fluorescent Markers : The compound's fluorescent properties make it suitable for use as a marker in biological imaging techniques, aiding in the visualization of cellular processes .
Synthetic Methodologies
The versatility of Benzene, 1-ethynyl-2-(phenylethynyl)- extends to its use in synthetic organic chemistry:
- Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, allowing for the synthesis of more complex polyphenylene structures. This is significant for creating new materials with tailored properties .
Case Study: Synthesis and Reaction Pathways
A notable study demonstrated the dual gold-catalyzed conversion of Benzene, 1-ethynyl-2-(phenylethynyl)- into dibenzopentalene through a series of cyclization reactions. This process highlights the compound's utility as a precursor for synthesizing complex polycyclic aromatic hydrocarbons .
属性
CAS 编号 |
143192-60-3 |
|---|---|
分子式 |
C16H10 |
分子量 |
202.25 g/mol |
IUPAC 名称 |
1-ethynyl-2-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C16H10/c1-2-15-10-6-7-11-16(15)13-12-14-8-4-3-5-9-14/h1,3-11H |
InChI 键 |
FFEGFMOHMPSHTK-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=CC=C1C#CC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













